3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
- 3-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide .
Uniqueness
3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLMOJDZBCVIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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